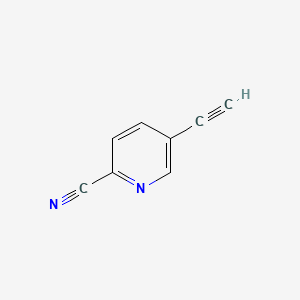

5-Ethynylpyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFUVIOOBLULNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethynylpyridine-2-carbonitrile: A Technical Guide for Advanced Research and Development

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Ethynylpyridine-2-carbonitrile (CAS Number: 1211584-19-8) is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring, a reactive terminal alkyne, and a cyano group, offers a trifecta of opportunities for synthetic diversification and targeted molecular design. The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutics, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The ethynyl group serves as a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), enabling the construction of complex molecular frameworks.[4] The electron-withdrawing nature of the cyano group can modulate the electronic properties of the pyridine ring and provides a synthetic precursor to other functional groups. This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, key reactions, and potential applications, with a focus on empowering researchers in drug development and related fields.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value/Description | Source/Analogy |

| CAS Number | 1211584-19-8 | [1] |

| Molecular Formula | C₈H₄N₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Analogy to similar aromatic nitriles |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and chlorinated solvents. | General solubility of pyridine derivatives |

| Flash Point | 126 °C | [5] |

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing cyano and ethynyl groups.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the cyano and ethynyl groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a medium-intensity band around 2100-2140 cm⁻¹ for the C≡C stretch of the terminal alkyne are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 128.13, corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable synthetic route to this compound is a two-step process commencing from the readily available 5-bromopyridine-2-carbonitrile. This involves a Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne.

Step 1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[6] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common and effective strategy to prevent self-coupling of the terminal alkyne.

-

Reaction Rationale: 5-bromopyridine-2-carbonitrile is an ideal substrate due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group can enhance the reactivity of the aryl bromide. TMSA is a cost-effective and easily handled source of the ethynyl group. The trimethylsilyl (TMS) group is a robust protecting group that can be readily removed in the subsequent step.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this mixture, add trimethylsilylacetylene (1.2 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile, can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS group is typically achieved under mild basic or fluoride-mediated conditions.

-

Method Rationale: A common and effective method for TMS deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a simple base-catalyzed methanolysis with potassium carbonate. The choice of method depends on the sensitivity of other functional groups in the molecule. For this particular compound, both methods are expected to be effective.

Detailed Experimental Protocol (using Potassium Carbonate):

-

Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification by recrystallization or a short silica gel plug may be performed if necessary.

Visualizing the Synthetic Workflow

Caption: Synthetic route to this compound.

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its terminal alkyne and the potential for transformations of the cyano group.

1. Sonogashira Coupling:

The terminal alkyne can readily participate in further Sonogashira coupling reactions with a wide range of aryl or vinyl halides, allowing for the extension of the molecular scaffold.[7][8] This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":

The ethynyl group is a perfect substrate for the CuAAC reaction with organic azides to form highly stable 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for late-stage functionalization and the synthesis of complex molecules.

3. Transformations of the Cyano Group:

The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up avenues for further derivatization and the introduction of new pharmacophoric features.

Visualizing Key Reactions

Caption: Important reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in the development of new therapeutic agents.

-

Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. The ethynyl group can be used to introduce substituents that probe deeper into the ATP-binding pocket, potentially leading to increased potency and selectivity.

-

Anticancer Agents: Pyridine and pyrimidine derivatives have shown a wide range of anticancer activities.[9][10] The ability to rapidly generate diverse libraries of compounds from this compound makes it a valuable starting point for screening campaigns against various cancer cell lines.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is also prevalent in drugs targeting the CNS. The lipophilicity and hydrogen bonding capacity of the molecule can be fine-tuned through derivatization to optimize blood-brain barrier penetration and target engagement.[11]

-

Antiviral and Antimicrobial Agents: The incorporation of nitrogen-containing heterocycles is a common strategy in the design of antiviral and antimicrobial drugs. The unique electronic and steric properties of this scaffold could lead to the discovery of novel agents with improved efficacy.

Safety and Handling

-

Toxicity: Cyanopyridines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[14][15] Handle with gloves, safety glasses, and in a well-ventilated area or fume hood.

-

Irritation: Ethynylpyridines can cause skin and eye irritation, as well as respiratory tract irritation.[13] Avoid direct contact and inhalation.

-

Flammability: Organic compounds, especially those with a high carbon and hydrogen content, are generally flammable. Keep away from open flames and sources of ignition.

-

Handling: Use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its strategic combination of a pyridine core, a reactive alkyne, and a modifiable cyano group provides a rich platform for the generation of novel and complex molecular architectures. The synthetic pathways and key reactions outlined in this guide are well-established and robust, offering researchers a reliable means to incorporate this valuable scaffold into their research and development programs. As the demand for new and effective therapeutics continues to grow, the importance of such versatile chemical tools will undoubtedly increase, positioning this compound as a key player in the future of medicinal chemistry.

References

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]

-

Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Pyridine. Available at: [Link]

-

PubChem. 4-Ethynylpyridine. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of the Indian Chemical Society, 100(1), 100823. Available at: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

-

Chem-Space. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Valdez-Ortega, J., et al. (2014). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 58(2), 177-181. Available at: [Link]

-

Al-Zoubi, W., et al. (2023). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. Results in Chemistry, 5, 100803. Available at: [Link]

-

Mol-Instincts. 3-Ethynylpyridine. Available at: [Link]

-

Reddy, K. S., et al. (2007). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 5(21), 3433-3436. Available at: [Link]

-

Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

-

Kucinska, M., et al. (2017). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 22(10), 1647. Available at: [Link]

-

PubChem. 3-Ethynylpyridine. Available at: [Link]

-

SpectraBase. 2-Ethynylpyridine. Available at: [Link]

-

Abdelazeem, N. M., et al. (2023). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Saudi Pharmaceutical Journal, 31(1), 1-2. Available at: [Link]

-

Mondelli, C., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9877-9889. Available at: [Link]

-

Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Bulletin of the Korean Chemical Society, 26(7), 1047-1050. Available at: [Link]

-

Shah, S. T. A., et al. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(5), 2179-2182. Available at: [Link]

-

PubChem. 5-Ethynylpyridine-2-carbaldehyde. Available at: [Link]

-

ChemSynthesis. 2-ethynylpyridine. Available at: [Link]

-

Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Journal of Drug Delivery and Therapeutics, 14(5-S), 1-10. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Nasrollahzadeh, M., et al. (2015). 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. RSC Advances, 5(11), 8193-8199. Available at: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 12. carlroth.com [carlroth.com]

- 13. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 5-Ethynylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 5-ethynylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process commencing from commercially available 2-aminopyridine. This document details the synthesis of the key intermediate, 5-bromopyridine-2-carbonitrile, followed by a Sonogashira cross-coupling reaction with trimethylsilylacetylene, and subsequent deprotection to yield the target compound. The guide offers in-depth explanations for experimental choices, detailed step-by-step protocols, and characterization data.

Introduction

This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its constituent functional groups: the pyridine ring, the cyano group, and the ethynyl group.[1][2][3] This trifecta of functionalities makes it an attractive scaffold for the synthesis of complex molecules with potential applications in pharmaceuticals and functional materials. The pyridine core is a common motif in many biologically active compounds, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the terminal alkyne is amenable to a wide range of chemical transformations, most notably "click" chemistry and further cross-coupling reactions.

This guide is designed to provide researchers with a detailed and practical methodology for the synthesis of this compound, emphasizing not just the procedural steps but also the underlying chemical principles that ensure a successful outcome.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-stage process. This strategy was designed for its efficiency, scalability, and the use of well-established, high-yielding reactions.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Bromopyridine-2-carbonitrile

The successful synthesis of the target molecule hinges on the efficient preparation of the key precursor, 5-bromopyridine-2-carbonitrile. This is accomplished in two high-yielding steps starting from 2-aminopyridine.

Step 1.1: Synthesis of 2,5-Dibromopyridine

The initial step involves the conversion of 2-aminopyridine to 2,5-dibromopyridine. This transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to a wide array of functionalities.

Reaction Mechanism Rationale: The diazotization of 2-aminopyridine with a nitrite source in the presence of a bromide source generates a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where a copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion.

Caption: Diazotization and Sandmeyer reaction sequence.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 |

| 48% Hydrobromic acid | - | 60 mL | - |

| Sodium Nitrite | 69.00 | 8.0 g | 0.116 |

| Copper(I) Bromide | 143.45 | 1.0 g | 0.007 |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dibromopyridine as a white solid.

Step 1.2: Synthesis of 5-Bromopyridine-2-carbonitrile

The second step involves a cyanation reaction, specifically a Rosenmund-von Braun reaction, to selectively replace the bromine atom at the 2-position with a nitrile group.

Reaction Mechanism Rationale: The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution is exploited. The reaction with copper(I) cyanide in a polar aprotic solvent like DMF facilitates this transformation.

Experimental Protocol: Synthesis of 5-Bromopyridine-2-carbonitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dibromopyridine | 236.89 | 10.0 g | 0.042 |

| Copper(I) Cyanide | 89.56 | 4.1 g | 0.046 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 2,5-dibromopyridine, copper(I) cyanide, and DMF.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 5-bromopyridine-2-carbonitrile as a crystalline solid.

Part 2: Sonogashira Coupling and Deprotection

With the key intermediate in hand, the next stage focuses on the introduction of the ethynyl moiety via a palladium-catalyzed Sonogashira cross-coupling reaction.

Step 2.1: Sonogashira Coupling of 5-Bromopyridine-2-carbonitrile with Trimethylsilylacetylene

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] In this step, the C-Br bond of 5-bromopyridine-2-carbonitrile is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

Reaction Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of 5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromopyridine-2-carbonitrile | 183.01 | 5.0 g | 0.027 |

| Trimethylsilylacetylene | 98.22 | 3.2 g (4.6 mL) | 0.033 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.48 g | 0.00068 |

| Copper(I) Iodide | 190.45 | 0.13 g | 0.00068 |

| Triethylamine | 101.19 | 30 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carbonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add trimethylsilylacetylene dropwise via syringe.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.

Step 2.2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This can be achieved under mild basic conditions.

Reaction Mechanism Rationale: The silicon-carbon bond is susceptible to cleavage by nucleophiles, particularly fluoride ions or alkoxides. In this protocol, potassium carbonate in methanol generates methoxide ions in situ, which attack the silicon center, leading to the cleavage of the Si-C bond.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-((Trimethylsilyl)ethynyl)pyridine-2-carbonitrile | 200.31 | 4.0 g | 0.020 |

| Potassium Carbonate | 138.21 | 0.55 g | 0.004 |

| Methanol | 32.04 | 40 mL | - |

| Dichloromethane | 84.93 | 40 mL | - |

Procedure:

-

Dissolve 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile in a mixture of methanol and dichloromethane.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the starting material is consumed, neutralize the reaction with a dilute aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₄N₂ |

| Molecular Weight | 128.13 g/mol [1] |

| Appearance | Off-white to yellow solid |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

-

The proton of the terminal alkyne is expected to appear as a singlet around δ 3.2-3.5 ppm.

-

The pyridine ring protons will appear in the aromatic region (δ 7.5-8.8 ppm), with characteristic coupling patterns. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

The two sp-hybridized carbons of the alkyne will appear in the range of δ 70-90 ppm.

-

The carbon of the nitrile group will be observed around δ 115-120 ppm.

-

The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z = 128.

-

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented methodology is robust, scalable, and utilizes well-established chemical transformations, ensuring a high probability of success.

References

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 5-Ethynylpyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-ethynylpyridine-2-carbonitrile, a versatile heterocyclic molecule with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and its emerging role as a valuable scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs. Its presence is often associated with favorable pharmacokinetic properties, including enhanced solubility and the ability to participate in crucial hydrogen bonding interactions with biological targets. The incorporation of both a nitrile and an ethynyl group onto this privileged scaffold, as seen in this compound, creates a molecule with a unique electronic profile and versatile chemical handles for further functionalization. This strategic combination of functional groups makes it a compelling building block for the synthesis of complex molecular architectures aimed at a variety of therapeutic targets.

Molecular Structure and Physicochemical Properties

This compound possesses a planar aromatic pyridine ring substituted with a linear ethynyl group at the 5-position and a nitrile group at the 2-position. This arrangement of electron-withdrawing and sp-hybridized groups significantly influences the molecule's reactivity and intermolecular interactions.

Core Molecular Attributes

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of extensive experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂ | Biosynth[1] |

| Molecular Weight | 128.13 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 1211584-19-8 | Santa Cruz Biotechnology[2] |

| SMILES | C#CC1=CN=C(C=C1)C#N | Biosynth[1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Flash Point | 126 °C | Biosynth[1] |

| Predicted XlogP | 1.2 | PubChemLite[3] |

| Predicted Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related compounds |

| Predicted pKa (most basic) | ~1.5 (Pyridine Nitrogen) | Inferred from related compounds |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This is followed by a deprotection step to yield the terminal alkyne.

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and well-established method for the synthesis of terminal alkynes from their silyl-protected precursors, adapted for the specific synthesis of this compound.

Part 1: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyridine-2-carbonitrile (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

-

Solvent and Reagents: Add anhydrous and degassed triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to the flask.

-

Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile.

Part 2: Deprotection of the Silyl Group

-

Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)pyridine-2-carbonitrile (1.0 eq) in methanol.

-

Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following characterization data is based on predicted values and analysis of closely related structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the alkyne region. The expected chemical shifts (δ) in ppm are:

-

H-3: A doublet of doublets around 7.8-8.0 ppm.

-

H-4: A doublet of doublets around 7.9-8.1 ppm.

-

H-6: A doublet around 8.7-8.9 ppm, shifted downfield due to the anisotropic effect of the neighboring nitrogen atom.

-

Ethynyl-H: A singlet around 3.2-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework. The predicted chemical shifts (δ) in ppm are:

-

Pyridine Carbons: Signals in the range of 120-155 ppm. The carbon bearing the nitrile group (C-2) would be significantly deshielded.

-

Nitrile Carbon: A signal around 115-120 ppm.

-

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons, typically in the range of 75-90 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The expected characteristic absorption bands (in cm⁻¹) are:

-

C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C≡C (Alkyne) stretch: A weak to medium, sharp band around 2100-2140 cm⁻¹.

-

≡C-H (Terminal Alkyne) stretch: A sharp, strong band around 3250-3300 cm⁻¹.

-

C=C and C=N (Aromatic Ring) stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The predicted exact mass for the [M+H]⁺ ion is approximately 129.0447 Da.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the versatile reactivity of its functional groups and the proven importance of the pyridine scaffold.

Role as a Molecular Scaffold

The rigid pyridine core serves as a well-defined scaffold to which various pharmacophoric groups can be attached. The nitrile and ethynyl groups provide orthogonal handles for chemical modification, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

The Ethynyl Group as a Bioisostere

In medicinal chemistry, the ethynyl group can act as a bioisostere for a halogen atom, particularly iodine. Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical properties, metabolic stability, or target affinity while retaining its biological activity. The linear geometry and similar size of the ethynyl group to a halogen allow it to occupy similar binding pockets.

Potential Therapeutic Applications

While specific drugs containing the this compound moiety are not yet on the market, related pyridine-carbonitrile and ethynylpyridine structures have shown promise in various therapeutic areas:

-

Oncology: Pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), key targets in cancer therapy.[4][5]

-

Neurodegenerative Diseases: The pyridine scaffold is present in numerous CNS-active drugs, and the introduction of the ethynyl group can modulate properties like blood-brain barrier permeability.

-

Infectious Diseases: Substituted pyridines have a long history in the development of antibacterial and antiviral agents.[6]

Workflow for a Medicinal Chemistry Campaign

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery and materials science. Its well-defined structure, coupled with the versatile reactivity of its nitrile and ethynyl functional groups, makes it an attractive starting point for the synthesis of novel and complex molecular entities. While further experimental characterization is warranted, the foundational knowledge presented in this guide provides a strong basis for its application in the development of next-generation therapeutics.

References

-

De Kloe, G. E., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3192.[7]

-

PubChem. (n.d.). 4-Ethynylpyridine. Retrieved from [Link][8]

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11635-11654.[4]

-

Arborpharm. (2023, May 22). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link][9]

-

Meanwell, N. A. (2018). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of medicinal chemistry, 61(14), 5832–5880.[10]

-

de la Torre, G., & G. de la Hoz, A. (2018). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 16(43), 8236-8240.[11]

-

El-Naggar, A. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC advances, 11(52), 32938–32956.[5]

-

Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.[12]

-

Bonvallet, P. A., & McMahon, R. J. (2000). Generation, Characterization, and Rearrangements of 4,5-Benzocyclohepta-1,2,4,6-tetraene. Journal of the American Chemical Society, 122(38), 9332-9333.[13]

-

ResearchGate. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link][14]

-

PubChem. (n.d.). 3-Ethynylpyridine. Retrieved from [Link][15]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.[16]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?.[17]

-

Ramón, R., & Yus, M. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(1), 199.[18]

-

Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.[6]

-

MDPI. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Retrieved from [Link][19]

-

González-Lara, J. L., et al. (2021). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 26(11), 3192.[20]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3192.[21]

-

SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link][22]

-

PubChemLite. (n.d.). This compound (C8H4N2). Retrieved from [Link][3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H4N2) [pubchemlite.lcsb.uni.lu]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 8. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Electronic Properties of 5-Ethynylpyridine-2-carbonitrile: A Research Blueprint

Abstract: 5-Ethynylpyridine-2-carbonitrile is a heterocyclic aromatic molecule featuring a unique convergence of functional groups: an electron-deficient pyridine ring, a strongly electron-withdrawing cyano group, and a π-rich ethynyl moiety. This combination suggests significant potential in materials science as a building block for organic electronics, a ligand in coordination chemistry, or an intermediate in pharmaceutical synthesis.[1][2] However, a thorough review of the existing literature reveals a notable scarcity of empirical data on its specific electronic characteristics. This guide, therefore, serves as a comprehensive research blueprint, outlining a validated workflow for the synthesis, in silico prediction, and experimental characterization of the core electronic properties of this promising, yet under-characterized, molecule. We provide field-proven, step-by-step protocols for computational modeling and electrochemical analysis, establishing a robust framework for researchers to generate the foundational data required for its application.

Introduction: Rationale and Molecular Architecture

The electronic behavior of an organic molecule is dictated by the interplay of its constituent parts. In this compound, we have three key functional domains whose individual and collective contributions must be understood.

-

Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring is isoelectronic with benzene but exhibits distinct electronic properties. The nitrogen atom exerts a negative inductive effect, leading to a non-uniform distribution of electron density across the ring and making it electron-deficient compared to benzene.[3] This inherent electron-poor nature is a critical starting point for its overall electronic character.[1]

-

Cyano (-C≡N) Group: The cyano group is a potent electron-withdrawing group through both induction and resonance.[4] Its presence is expected to significantly lower the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing its electron affinity.[5]

-

Ethynyl (-C≡CH) Group: The ethynyl group introduces an extended π-system. This conjugation can influence the molecule's absorption spectrum and can either raise the Highest Occupied Molecular Orbital (HOMO) or lower the LUMO, effectively narrowing the HOMO-LUMO gap.[6]

The confluence of these groups—a π-conjugated, strongly electron-accepting system—makes this compound a compelling target for applications requiring tailored electronic properties. This guide provides the necessary protocols to precisely quantify these properties.

Part 1: Proposed Synthesis and Structural Verification

A reliable and scalable synthesis is the prerequisite for any experimental investigation. The Sonogashira cross-coupling reaction is the most logical and widely employed method for forming C(sp²)-C(sp) bonds, making it ideal for coupling a terminal alkyne to an aryl halide.[7] Pyridine halides are known to be effective substrates in these reactions.[8][9]

A plausible synthetic route starts from the commercially available 5-bromopyridine-2-carbonitrile and couples it with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Caption: Proposed two-step synthesis of this compound.

Structural Verification Protocol

Upon synthesis, confirmation of the product's identity and purity is paramount. This is achieved via a standard suite of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, notably the C≡N stretch (~2230 cm⁻¹), the terminal alkyne C≡C stretch (~2100 cm⁻¹), and the ≡C-H stretch (~3300 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula (C₈H₄N₂).[10]

Part 2: A Synergistic Approach to Electronic Property Determination

We advocate for a modern, synergistic workflow that combines computational prediction with experimental validation. Density Functional Theory (DFT) provides an efficient in silico estimation of electronic parameters, which then guides and is confirmed by empirical electrochemical and spectroscopic methods.

Caption: Integrated workflow for electronic property characterization.

Part 2A: Computational Prediction via Density Functional Theory (DFT)

DFT is a robust computational method for modeling the electronic structure of organic molecules, offering a balance of accuracy and computational cost.[11][12]

Detailed Protocol for DFT Calculation:

-

Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or ADF.[13]

-

Molecular Geometry Optimization:

-

Construct the 3D model of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation. A common and effective level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[14]

-

Causality: This step is crucial because electronic properties are highly dependent on the molecule's spatial arrangement. An unoptimized structure will yield inaccurate results.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Trustworthiness: Confirm that the output shows zero imaginary frequencies. This mathematically validates that the optimized structure is a true energy minimum and not a transition state.

-

-

Single-Point Energy Calculation:

-

Using the validated geometry, perform a more accurate single-point energy calculation with a larger basis set, such as 6-311+G(d,p), to obtain refined electronic properties.[15]

-

If solvent effects are relevant, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[11]

-

-

Data Extraction:

-

From the calculation output, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

-

Calculate the fundamental gap: E_gap = E_LUMO - E_HOMO.

-

Generate visualizations of the HOMO and LUMO electron density surfaces and the molecular electrostatic potential (MEP) map.

-

Table 1: Predicted Electronic Properties from DFT (Example Data Structure)

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| E_HOMO | (Calculated Value) | Energy required to remove an electron. |

| E_LUMO | (Calculated Value) | Energy released when an electron is added. |

| E_gap (Fundamental) | (Calculated Value) | Difference between HOMO and LUMO levels. |

Part 2B: Experimental Validation

1. Cyclic Voltammetry (CV) for Frontier Orbital Energy Estimation

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.[16]

Detailed Protocol for Cyclic Voltammetry:

-

Cell Assembly:

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.[17][18]

-

Causality: A three-electrode system is essential to accurately control the potential at the working electrode surface where the reaction of interest occurs, without passing significant current through the reference electrode, which would alter its potential.

-

-

Solution Preparation:

-

Prepare a ~1 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. Causality: The electrolyte is required to ensure conductivity of the solution and minimize ohmic drop (iR drop), which would distort the voltammogram.[19]

-

Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Internal Standard:

-

Add a small amount of ferrocene (Fc/Fc⁺) to the solution as an internal reference.

-

Trustworthiness: The ferrocene redox couple provides a stable and well-defined potential against which the sample's potentials can be accurately measured. This corrects for reference electrode drift between experiments.[17]

-

-

Data Acquisition:

-

Scan the potential from an initial value (e.g., 0 V) towards positive potentials to find the oxidation peak, and then reverse the scan towards negative potentials to find the reduction peak.

-

Record the onset potentials for the first oxidation (E_onset_ox) and the first reduction (E_onset_red).

-

-

Energy Level Calculation:

-

The HOMO and LUMO energies can be estimated using the following empirical equations, where potentials are referenced against the Fc/Fc⁺ couple:

-

E_HOMO (eV) = - [E_onset_ox vs Fc/Fc⁺ + 5.1]

-

E_LUMO (eV) = - [E_onset_red vs Fc/Fc⁺ + 5.1]

-

-

Note: The value 5.1 eV is the approximate energy level of the Fc/Fc⁺ couple below the vacuum level. This value can vary slightly in literature (4.8-5.2 eV). Consistency is key.

-

2. UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions from occupied to unoccupied orbitals.[20]

Detailed Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).[21]

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of the absorption onset (λ_onset), which represents the lowest energy electronic transition.

-

Convert this wavelength to energy using the Planck-Einstein relation to find the optical band gap (E_g_opt):

-

E_g_opt (eV) = 1240 / λ_onset (nm)

-

-

Trustworthiness: The optical gap from UV-Vis should be reasonably close to the electrochemical gap (E_LUMO - E_HOMO) from CV, providing a cross-validation of the results.[22]

-

Caption: Relationship between experimental data and derived electronic properties.

Part 3: Data Synthesis and Potential Applications

By following the protocols outlined above, a researcher can populate a comprehensive data table summarizing the electronic properties of this compound.

Table 2: Consolidated Electronic Properties Data (Example Data Structure)

| Property | DFT Prediction (eV) | Experimental Value (eV) | Method |

|---|---|---|---|

| HOMO Energy | (Calculated Value) | (Measured Value) | Cyclic Voltammetry |

| LUMO Energy | (Calculated Value) | (Measured Value) | Cyclic Voltammetry |

| Electrochemical Gap | (Calculated Value) | (Calculated from CV) | Cyclic Voltammetry |

| Optical Gap | N/A | (Measured Value) | UV-Vis Spectroscopy |

Interpretation and Outlook:

The strongly electron-withdrawing nature imparted by the cyano group and the pyridine nitrogen is expected to result in low-lying HOMO and LUMO energy levels. This would make the molecule a good electron acceptor and potentially an n-type material in organic electronics. The extended conjugation from the ethynyl group could lead to applications in:

-

Organic Electronics: As a building block for conjugated polymers or small molecules in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs).

-

Coordination Chemistry: The pyridine nitrogen and cyano group offer multiple coordination sites, making it a potentially valuable ligand for creating novel metal-organic frameworks (MOFs) or catalysts.[2]

-

Drug Development: Pyridine and nitrile moieties are common pharmacophores.[1][23] The ethynyl group provides a reactive handle for further functionalization, for example, via "click" chemistry.

This technical guide provides a rigorous and self-validating framework for the complete electronic characterization of this compound. By bridging predictive modeling with empirical measurement, this workflow empowers researchers to generate the high-quality, reliable data needed to unlock the full potential of this and other novel functional molecules.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? [Link]

-

Yamada, H., et al. (2010). Effects of cyano, ethynyl and ethylenedioxy groups on the photophysical properties of carbazole-based porphyrins. Organic & Biomolecular Chemistry, 8(23), 5353-5362. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

-

Li, J., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials, 4(2), 25-33. [Link]

-

Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5813. [Link]

-

University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]

-

ResearchGate. (n.d.). Synthesis and Modifications of Electron-withdrawing Groups Based on Multi-cyano Heterocyclics. [Link]

-

ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

-

Journal of Chemical Education. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. [Link]

-

MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. [Link]

-

ResearchGate. (n.d.). Functionalization of pyridines. [Link]

-

McGill University. (n.d.). Cyclic voltametry in non-aqueous medium. [Link]

-

YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

-

Reddit. (n.d.). Determination of HOMO-LUMO properties through CV. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

-

Frontier Specialty Chemicals. (n.d.). This compound. [Link]

-

Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(15), 4443. [Link]

-

Journal of the American Chemical Society. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

-

Matter Modeling Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule? [Link]

-

ResearchGate. (n.d.). Optical band gaps calculated from UV-vis spectroscopy transmission data for films as a function of Al content. [Link]

-

Renningholtz, T., et al. (2024). Computational methods for investigating organic radical species. RSC Publishing. [Link]

-

S-Chem. (n.d.). Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. [Link]

-

Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

Agilent. (n.d.). Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy. [Link]

-

Abramovitch, R. A., & Singer, G. M. (1974). Properties and Reactions of Pyridines. In Pyridine and Its Derivatives, Supplement Part One (pp. 1-120). [Link]

-

Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. [Link]

-

Sci-Hub. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]

-

ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

ResearchGate. (2019). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

-

Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. [Link]

-

ResearchGate. (2015). What is the effect of cyano group on bioactivity? [Link]

-

El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(51), 35949-35965. [Link]

-

Dalton Transactions. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and PdII complexes. [Link]

-

Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

-

Frontier Specialty Chemicals. (n.d.). 2-Ethynylpyridine-5-carbonitrile. [Link]

-

Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]

-

NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

-

ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of cyano, ethynyl and ethylenedioxy groups on the photophysical properties of carbazole-based porphyrins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. This compound | [frontierspecialtychemicals.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sfu.ca [sfu.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ossila.com [ossila.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 22. mmrc.caltech.edu [mmrc.caltech.edu]

- 23. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Ethynylpyridine-2-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Ethynylpyridine-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive solubility profile by leveraging established chemical principles and data from structurally analogous compounds. Furthermore, detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination are provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical methodologies for working with this compound.

Introduction to this compound

This compound, with the molecular formula C₈H₄N₂ and a molecular weight of 128.13 g/mol , is a notable building block in contemporary chemical synthesis.[1][2] Its rigid, functionalized heterocyclic structure, featuring a pyridine ring, a nitrile group, and an ethynyl group, makes it a valuable synthon for creating complex molecular architectures. The strategic placement of these functional groups offers multiple reaction sites for diversification, rendering it a compound of interest for the development of novel pharmaceuticals and advanced materials.

A thorough understanding of a compound's solubility is a cornerstone of successful research and development, profoundly impacting reaction kinetics, purification strategies, formulation, and bioavailability. This guide addresses this critical need by providing a detailed exploration of the solubility of this compound.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces.[3] The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Caption: Molecular structure of this compound.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, making it a hydrogen bond acceptor.[4] This feature suggests potential solubility in protic solvents. Pyridine itself is miscible with water and is used as a polar, basic solvent.[5][6][7]

-

Nitrile Group (-C≡N): The nitrile group is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a significant dipole moment.[7] While nitriles cannot act as hydrogen bond donors, the nitrogen's lone pair can accept hydrogen bonds from protic solvents.[7] This polarity enhances solubility in polar solvents.

-

Ethynyl Group (-C≡CH): The ethynyl group is relatively nonpolar but contributes to the overall planarity and rigidity of the molecule. Its impact on solubility in polar solvents is generally minor compared to the highly polar nitrile and pyridine moieties.

-

Overall Polarity: The combination of the polar pyridine ring and the strongly polar nitrile group results in a molecule with a significant overall dipole moment. This inherent polarity is the primary determinant of its solubility profile.

Based on this structural analysis and by drawing parallels with structurally similar compounds like 5-ethynyl-2-nitropyridine, a qualitative solubility profile can be predicted.[4] The compound is expected to be soluble in polar aprotic and some polar protic solvents, with poor solubility in nonpolar solvents and water.[4] The lack of an O-H or N-H bond means the molecule cannot donate hydrogen bonds, which may limit its solubility in highly structured solvents like water, despite its polar nature.[8][9]

Experimental Determination of Solubility

To move from a predictive to an empirical understanding, a systematic experimental approach is necessary. The following protocols are designed to provide both qualitative and quantitative solubility data.

Materials and Equipment

-

This compound (>95% purity)[1]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC with UV detector or UV-Vis spectrophotometer

-

Calibrated pipettes and glassware

-

A selection of common lab solvents (see Table 2)

Experimental Workflow: A Visual Guide

Caption: Workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid assessment provides a preliminary understanding of solubility across a range of solvents.

-

Preparation: Label a series of small vials, one for each solvent to be tested.

-

Solute Addition: Accurately weigh approximately 2-5 mg of this compound and add it to each vial.

-

Solvent Addition: Add 1 mL of the respective solvent to each vial.

-

Mixing: Cap the vials securely and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect each vial against a dark background.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10]

-

Preparation: Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 5 mL). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the excess solid, either centrifuge the samples at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.

-

Quantification:

-

Prepare a calibration curve of known concentrations of this compound in the chosen solvent.

-

Carefully take an aliquot of the clear supernatant from the equilibrated sample, dilute as necessary, and analyze its concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[12]

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Predicted Solubility and Solvent Data

The following tables provide the predicted qualitative solubility of this compound and the properties of the solvents used for its determination.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar nitrile and pyridine groups. |

| N,N-Dimethylformamide (DMF) | Soluble | Strong polar interactions with the solute. | |

| Acetonitrile (ACN) | Soluble | Similar nitrile functionality and high polarity favor dissolution. | |

| Acetone | Soluble | Good "general purpose" polar aprotic solvent.[8] | |

| Tetrahydrofuran (THF) | Soluble | Moderate polarity, capable of solvating the molecule.[4] | |

| Polar Protic | Methanol (MeOH) | Soluble | Capable of hydrogen bonding with the pyridine and nitrile nitrogen atoms.[4] |

| Ethanol (EtOH) | Soluble | Similar to methanol, with slightly reduced polarity. | |

| Water (H₂O) | Insoluble | Despite being polar, the strong hydrogen bonding network of water is not sufficiently disrupted by the solute, which cannot donate H-bonds.[4] | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Borderline polarity and ability to interact with the aromatic system.[4] |

| Toluene | Slightly Soluble | Aromatic π-π stacking interactions may allow for some dissolution. | |

| Hexane | Insoluble | Lacks the polarity to overcome the solute-solute interactions.[4] | |

| Diethyl Ether | Slightly Soluble | The ether oxygen provides a small degree of polarity. |

Table 2: Properties of Common Laboratory Solvents

| Solvent | Class | Polarity Index | Dielectric Constant (ε) |

| Water | Polar Protic | 10.2 | 80.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 |

| Methanol | Polar Protic | 5.1 | 32.7 |

| Acetone | Polar Aprotic | 5.1 | 20.7 |

| Ethanol | Polar Protic | 4.3 | 24.5 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 |

| Dichloromethane (DCM) | Nonpolar | 3.1 | 9.1 |

| Toluene | Nonpolar | 2.4 | 2.4 |

| Diethyl Ether | Nonpolar | 2.8 | 4.3 |

| Hexane | Nonpolar | 0.1 | 1.9 |

Conclusion

This guide provides the necessary theoretical foundation and detailed, validated experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The generation of such empirical data is a critical step in unlocking the full potential of this versatile chemical building block in drug discovery and materials science.

References

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. [Link]

-

PubChem. (n.d.). 5-Ethynylpyridine-2-carbaldehyde. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

Wikipedia. (n.d.). Solvent. [Link]

-

Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. [Link]

-

Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

Chemistry LibreTexts. (2023). Polarity and Properties. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Quora. (2017). What are the properties of a non-polar covalent compound?. [Link]

-

National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

-

Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. biosynth.com [biosynth.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 7. ajrconline.org [ajrconline.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]